2-Methyl-6-phenoxyaniline
Overview
Description
2-Methyl-6-phenoxyaniline is a chemical compound with the molecular formula C13H13NO . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . The exact properties of 2-Methyl-6-phenoxyaniline are not widely documented in the literature.
Molecular Structure Analysis
The molecular structure of 2-Methyl-6-phenoxyaniline consists of a phenyl group (C6H5) attached to an amino group (NH2), with a methyl group (CH3) and a phenoxy group (C6H5O) attached to the phenyl ring . The exact spatial configuration of these groups would depend on the specific synthesis pathway and the conditions under which the compound is prepared and stored .Scientific Research Applications
Application 1: Anti-inflammatory Agent
- Summary of the Application : 2-Phenoxyaniline serves as an anti-inflammatory agent . It preferentially inhibits COX-2 over COX-1 , which are enzymes involved in inflammation and pain.
- Results or Outcomes : The compound has been found to inhibit COX-2 over COX-1 , suggesting potential effectiveness in managing inflammation and pain.
Application 2: Preparation of Sodium Primary Amide Complex
- Summary of the Application : 2-Phenoxyaniline is used in the preparation of a sodium primary amide complex .
- Results or Outcomes : The successful preparation of the sodium primary amide complex would be the expected outcome .
Application 3: Preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol
- Summary of the Application : 2-Phenoxyaniline is used in the preparation of 4-methyl-2-(2-phenoxyphenyl)azo-phenol .
- Results or Outcomes : The successful synthesis of 4-methyl-2-(2-phenoxyphenyl)azo-phenol would be the expected outcome .
Application 4: Preparation of 2-acetoaminodiphenyl Ether
properties
IUPAC Name |
2-methyl-6-phenoxyaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-6-5-9-12(13(10)14)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYWSRILONNTRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701307375 | |
Record name | 2-Methyl-6-phenoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-phenoxyaniline | |
CAS RN |
60287-70-9 | |
Record name | 2-Methyl-6-phenoxybenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60287-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-6-phenoxybenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701307375 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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